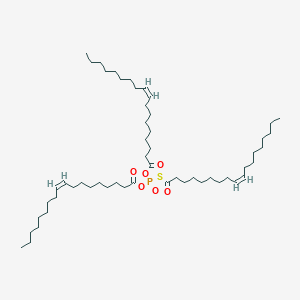
Oleoyl-thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'oléoyl-thiophosphate est un composé organique synthétique appartenant à la classe des phosphorothioates. Il se caractérise par la présence d'un groupe oléoyle lié à une fraction thiophosphate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'oléoyl-thiophosphate implique généralement la réaction du chlorure d'oléoyle avec l'acide thiophosphorique ou ses dérivés. Une méthode courante implique la réaction du chlorure d'oléoyle avec des acides thiophosphoriques O,O'-dialkyles en présence d'une base, conduisant à la formation d'oléoyl-thiophosphate . Cette réaction peut être effectuée dans des conditions douces, souvent en utilisant des solvants tels que le dichlorométhane ou le toluène.
Méthodes de production industrielle : La production industrielle de l'oléoyl-thiophosphate peut impliquer une synthèse à grande échelle utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'utilisation d'irradiation micro-ondes a également été explorée pour améliorer les vitesses de réaction et améliorer l'efficacité . Cette méthode implique la réaction du chlorure d'oléoyle avec du phosphite de diéthyle en présence de triéthylamine, de soufre et d'alumine acide dans des conditions sans solvant.
Analyse Des Réactions Chimiques
Types de réactions : L'oléoyl-thiophosphate subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent le convertir en thiols ou en phosphines.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe thiophosphate est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines, les alcools ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et phosphines.
Substitution : Divers phosphorothioates substitués.
4. Applications de la recherche scientifique
L'oléoyl-thiophosphate a une large gamme d'applications dans la recherche scientifique :
Industrie : Il est utilisé comme additif dans les lubrifiants et comme surfactant dans divers procédés industriels.
5. Mécanisme d'action
L'oléoyl-thiophosphate exerce ses effets principalement par interaction avec les récepteurs de l'acide lysophosphatidique (récepteurs LPA). Ces récepteurs sont des récepteurs couplés aux protéines G qui médient diverses réponses cellulaires . Lorsqu'il se lie aux récepteurs LPA, l'oléoyl-thiophosphate active les voies de signalisation en aval impliquant des protéines G hétérotrimériques, conduisant à divers effets biologiques tels que la prolifération cellulaire, la migration et la survie .
Composés similaires :
Acide lysophosphatidique (LPA) : Structure similaire mais sans le groupe thiophosphate.
Esters de phosphorothioate : Ils partagent la fraction thiophosphate mais diffèrent par les groupes organiques attachés.
Unicité : L'oléoyl-thiophosphate est unique en raison de sa combinaison spécifique d'un groupe oléoyle et d'une fraction thiophosphate, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette combinaison lui permet d'interagir avec des cibles moléculaires et des voies spécifiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Applications De Recherche Scientifique
Oleoyl-thiophosphate has a wide range of applications in scientific research:
Mécanisme D'action
Oleoyl-thiophosphate exerts its effects primarily through interaction with lysophosphatidic acid receptors (LPA receptors). These receptors are G protein-coupled receptors that mediate various cellular responses . Upon binding to LPA receptors, this compound activates downstream signaling pathways involving heterotrimeric G proteins, leading to diverse biological effects such as cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
Lysophosphatidic Acid (LPA): Similar in structure but lacks the thiophosphate group.
Phosphorothioate Esters: Share the thiophosphate moiety but differ in the attached organic groups.
Uniqueness: Oleoyl-thiophosphate is unique due to its specific combination of an oleoyl group and a thiophosphate moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C54H99O6PS |
|---|---|
Poids moléculaire |
907.4 g/mol |
Nom IUPAC |
[[(Z)-octadec-9-enoyl]oxy-[(Z)-octadec-9-enoyl]sulfanylphosphoryl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C54H99O6PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52(55)59-61(58,60-53(56)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62-54(57)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-51H2,1-3H3/b28-25-,29-26-,30-27- |
Clé InChI |
VZTWVTAPKVGVJL-IUPFWZBJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OP(=O)(SC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)(OC(=O)CCCCCCCC=CCCCCCCCC)SC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
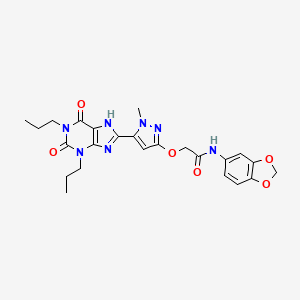

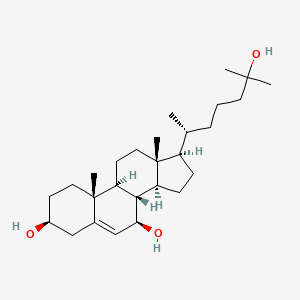
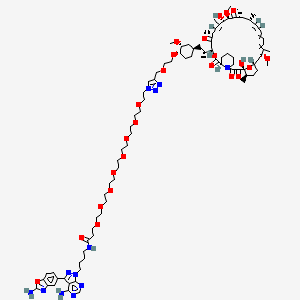
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
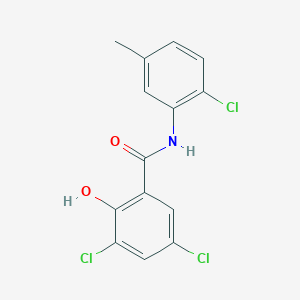
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)
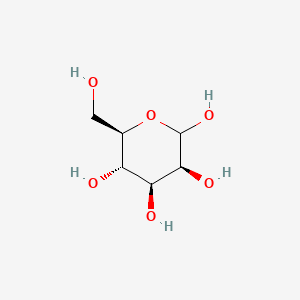
![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)
![[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)
![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
